(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one
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Overview
Description
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[311]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a diethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as cyclohexanone.
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Diethoxymethyl Group: The diethoxymethyl group is introduced through a nucleophilic substitution reaction, where an appropriate diethoxymethylating agent reacts with the bicyclic core under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
Bis(2-ethylhexyl) terephthalate: Another compound with similar applications in the plastic industry.
Uniqueness
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one is unique due to its specific bicyclic structure and the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
922713-06-2 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1R,5R)-3-(diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C14H24O3/c1-5-16-13(17-6-2)10-7-9-8-11(12(10)15)14(9,3)4/h9-11,13H,5-8H2,1-4H3/t9-,10?,11-/m0/s1 |
InChI Key |
JJXYGYUNRCDRDZ-JRUYECLLSA-N |
Isomeric SMILES |
CCOC(C1C[C@H]2C[C@@H](C1=O)C2(C)C)OCC |
Canonical SMILES |
CCOC(C1CC2CC(C1=O)C2(C)C)OCC |
Origin of Product |
United States |
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